molecular formula C15H24O2S2 B12589455 (2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol CAS No. 649748-81-2

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol

Cat. No.: B12589455
CAS No.: 649748-81-2
M. Wt: 300.5 g/mol
InChI Key: LDGAJFZIPFLLTH-VCBZYWHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a benzenesulfinyl group, a propan-2-ylsulfanyl group, and a hexan-3-ol backbone, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The process may involve the following steps:

    Formation of the Hexan-3-ol Backbone: This can be achieved through the reduction of a corresponding ketone or aldehyde.

    Introduction of the Benzenesulfinyl Group: This step often involves the reaction of a sulfinyl chloride with a suitable nucleophile.

    Addition of the Propan-2-ylsulfanyl Group: This can be done through a substitution reaction using a thiol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can participate in redox reactions, while the propan-2-ylsulfanyl group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(methylsulfanyl]hexan-3-ol: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.

    (2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(ethylsulfanyl]hexan-3-ol: Similar structure but with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.

Uniqueness

The uniqueness of (2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

649748-81-2

Molecular Formula

C15H24O2S2

Molecular Weight

300.5 g/mol

IUPAC Name

(2R,3R)-1-[(S)-phenylsulfinyl]-2-propan-2-ylsulfanylhexan-3-ol

InChI

InChI=1S/C15H24O2S2/c1-4-8-14(16)15(18-12(2)3)11-19(17)13-9-6-5-7-10-13/h5-7,9-10,12,14-16H,4,8,11H2,1-3H3/t14-,15+,19+/m1/s1

InChI Key

LDGAJFZIPFLLTH-VCBZYWHSSA-N

Isomeric SMILES

CCC[C@H]([C@H](C[S@](=O)C1=CC=CC=C1)SC(C)C)O

Canonical SMILES

CCCC(C(CS(=O)C1=CC=CC=C1)SC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.